N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide
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Overview
Description
N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide is a complex organic compound characterized by its unique structural components, including a cyanocyclohexyl group, an oxopyrrolidinyl group, and an azepanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexanone with cyanide sources such as sodium cyanide or potassium cyanide under basic conditions to form 1-cyanocyclohexanol, which is then dehydrated to yield 1-cyanocyclohexene.
Synthesis of the Oxopyrrolidinyl Azepane: This involves the reaction of 2-pyrrolidone with azepane derivatives under acidic or basic conditions to form the desired oxopyrrolidinyl azepane structure.
Coupling Reaction: The final step involves coupling the cyanocyclohexyl intermediate with the oxopyrrolidinyl azepane using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane or DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and pyrrolidinyl moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitrile group to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and nitrile groups, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Nucleophiles: Amines, alcohols.
Solvents: Dichloromethane, DMF, ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It may exhibit pharmacological properties that make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could be useful in the design of drugs for treating neurological disorders, cancer, or infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity and stability.
Mechanism of Action
The mechanism by which N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific receptors or enzymes, altering their activity. The exact pathways involved can vary, but common targets include neurotransmitter receptors, kinases, and other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]acetamide
- N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]butanamide
Uniqueness
Compared to similar compounds, N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide may exhibit unique reactivity due to the specific positioning of its functional groups. This can result in different biological activities or chemical properties, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-16(19(26)22-20(15-21)10-3-2-4-11-20)23-12-5-7-17(9-14-23)24-13-6-8-18(24)25/h16-17H,2-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYZOEJUPOUKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCCC(CC2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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